3-Aminobenzonitrile

Catalog No.
S661320
CAS No.
2237-30-1
M.F
C7H6N2
M. Wt
118.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Aminobenzonitrile

CAS Number

2237-30-1

Product Name

3-Aminobenzonitrile

IUPAC Name

3-aminobenzonitrile

Molecular Formula

C7H6N2

Molecular Weight

118.14 g/mol

InChI

InChI=1S/C7H6N2/c8-5-6-2-1-3-7(9)4-6/h1-4H,9H2

InChI Key

NJXPYZHXZZCTNI-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)N)C#N

solubility

0.07 M

Synonyms

3-Cyanoaniline

Canonical SMILES

C1=CC(=CC(=C1)N)C#N

The exact mass of the compound 3-Aminobenzonitrile is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.07 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7626. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Aminobenzonitrile is a bifunctional aromatic compound featuring both a nucleophilic amino group and an electron-withdrawing nitrile group in a meta-substitution pattern. This specific isomeric arrangement is critical, defining its utility as a versatile intermediate in the synthesis of dyes, pharmaceuticals, and particularly high-performance polymers. Its distinct reactivity profile, compared to its ortho- and para-isomers, makes it a non-interchangeable precursor where specific electronic properties and molecular geometries are required for final product performance.

Substituting 3-Aminobenzonitrile with its ortho- (2-) or para- (4-) isomers is a common procurement error that leads to process failure or entirely different product outcomes. The meta-positioning of the functional groups prevents the direct resonance conjugation seen in the para-isomer, resulting in 3-Aminobenzonitrile being the most basic of the three. This elevated basicity and unique electronic structure directly impacts regioselectivity in electrophilic substitutions, polymerization behavior, and the final properties of derived materials, making the isomers functionally distinct and not interchangeable in controlled synthetic applications.

Enhanced Basicity: Superior Nucleophilicity for Targeted Reactions

The amino group in 3-Aminobenzonitrile is significantly more basic than its isomers due to the meta-position of the electron-withdrawing cyano group, which prevents resonance-based deactivation. The pKa of the conjugate acid for 3-Aminobenzonitrile is 2.75, compared to 1.74 for the para-isomer. The ortho-isomer is the weakest base of all. This makes 3-Aminobenzonitrile the most suitable choice when higher nucleophilicity of the amino group is the primary requirement for a reaction pathway.

Evidence DimensionBasicity (pKa of conjugate acid at 25°C)
Target Compound Data2.75
Comparator Or Baseline4-Aminobenzonitrile: 1.74
Quantified DifferenceApproximately 10 times more basic than 4-Aminobenzonitrile
ConditionsAqueous solution, 25°C

Higher basicity translates to greater reactivity of the amino group, which is critical for optimizing yields and reaction rates in many nucleophilic substitution and condensation reactions.

Precursor for Soluble, Amorphous High-Performance Polyamides

The non-linear meta-linkage imparted by 3-aminobenzonitrile-derived diamines disrupts the chain packing and intermolecular hydrogen bonding that render many aromatic polyamides (aramids) insoluble and difficult to process. Polyamides synthesized with meta-oriented diamines consistently demonstrate enhanced solubility in organic solvents like N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc) compared to their rigid, linear para-analogs, which often have very limited solubility. This improved solubility is crucial for solution-casting of films and other processing techniques.

Evidence DimensionSolubility in Organic Solvents
Target Compound DataGenerally soluble in polar aprotic solvents (e.g., NMP, DMAc)
Comparator Or BaselinePolymers from para-isomers: Often insoluble or have limited solubility
Quantified DifferenceQualitatively significant improvement in processability
ConditionsPolycondensation reaction to form aromatic polyamides

For applications requiring solution-based processing of high-strength polymers, selecting the meta-isomer precursor is a key decision to ensure material tractability and manufacturability.

Distinct Thermal Properties for Process Control

3-Aminobenzonitrile possesses a significantly lower melting point than its para-isomer, which is a critical parameter for melt processing, formulation, and reaction temperature control. The melting point of 3-Aminobenzonitrile is reported as 48-53 °C, whereas 4-Aminobenzonitrile melts at a much higher temperature of 83-85 °C. This lower melting point can reduce energy costs and allow for processing under milder conditions, preventing degradation of other thermally sensitive components in a mixture.

Evidence DimensionMelting Point (°C)
Target Compound Data48-53 °C
Comparator Or Baseline4-Aminobenzonitrile: 83-85 °C
Quantified Difference~30-37 °C lower melting point
ConditionsStandard atmospheric pressure

This significant difference in melting point directly impacts handling, energy requirements for melting, and compatibility with low-temperature reaction or formulation workflows.

Monomer for Processable High-Performance Aramid Films and Coatings

When the objective is to produce soluble, high-thermal-stability aromatic polyamides or polyimides for applications like flexible electronic substrates or protective coatings, 3-aminobenzonitrile (or its derivatives) is the appropriate precursor. Its meta-isomeric structure is essential for disrupting polymer chain packing, thereby enabling solubility in common processing solvents and facilitating the formation of uniform, tough, and transparent films.

Precursor for Regioselective Synthesis of Pharmaceutical Intermediates

In multi-step syntheses where reactivity at the amino group is paramount and specific regiochemical outcomes are required, the higher basicity of 3-Aminobenzonitrile makes it the preferred starting material. It is used in the preparation of complex heterocyclic systems, such as pyrazole derivatives and γ-lactam analogues, where directing groups and controlled reactivity are key to achieving the desired molecular architecture.

Intermediate for Dyes and Specialty Chemicals Requiring Lower Temperature Processing

For manufacturing processes involving melt-phase reactions or formulations with other temperature-sensitive materials, the lower melting point of 3-Aminobenzonitrile (48-53 °C) offers a distinct advantage over the 4-isomer (83-85 °C). This allows for reduced energy consumption and a wider processing window, making it a more compatible choice for producing certain azo dyes and other specialty organic compounds.

XLogP3

1.1

Boiling Point

289.0 °C

LogP

1.07 (LogP)

Melting Point

54.3 °C

UNII

15V3CW939X

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (91.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (16.67%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (83.33%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H317 (93.75%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (10.42%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (83.33%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

2237-30-1

Wikipedia

3-aminobenzonitrile

Dates

Last modified: 08-15-2023

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